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Compound of Interest

Compound Name: Trimeprazine Tartrate

Cat. No.: B1683040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Identity and InChI Key
Trimeprazine Tartrate, a phenothiazine derivative, is primarily recognized for its antihistaminic

and sedative properties. The International Chemical Identifier (InChI) provides a unique and

unambiguous representation of its chemical structure, crucial for database integration and

computational analysis.

InChIKey: AJZJIYUOOJLBAU-CEAXSRTFSA-N

This key is a hashed version of the full InChI string, providing a concise and standardized

identifier for Trimeprazine Tartrate.

Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of the physicochemical and pharmacokinetic profile of a drug

candidate is fundamental to its development and clinical application. The following tables

summarize key quantitative data for Trimeprazine Tartrate.

Table 1: Physicochemical Properties
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Property Value Source(s)

Molecular Formula (C₁₈H₂₂N₂S)₂ · C₄H₆O₆ [1]

Molecular Weight 746.98 g/mol [1]

Melting Point 153-155 °C [1]

pKa 9.2 [2]

Solubility
Freely soluble in water; soluble

in alcohol.
[1][3]

Appearance
White to off-white, odorless,

crystalline powder.
[1][3]

Table 2: Pharmacokinetic Parameters
Parameter Value Species Source(s)

Oral Absorption 85% ± 5% Not Specified [2]

Plasma Protein

Binding
> 90% Not Specified [2]

Renal Excretion 70% Not Specified [2]

Plasma Half-life 3.6 - 7 hours Not Specified [2]

Cmax (Median) 0.357 µmol/L
Children (3 mg/kg oral

dose)
[4]

Tmax (Median) 1 - 2 hours
Children (3 mg/kg oral

dose)
[4]

AUC₀-∞ (Median) 2.758 µmol·h/L
Children (3 mg/kg oral

dose)
[4]

Blood Clearance

(Median, assuming

100% bioavailability)

3.7 L/kg·h
Children (3 mg/kg oral

dose)
[4]

Mechanism of Action and Signaling Pathways
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Trimeprazine Tartrate exerts its therapeutic effects through antagonism of multiple receptor

systems. Its primary mechanism involves the blockade of histamine H1 receptors, but it also

exhibits activity at dopaminergic and muscarinic acetylcholine receptors.[5][6]

Histamine H1 Receptor Antagonism
As a potent H1 receptor antagonist, Trimeprazine competitively inhibits the binding of histamine

to its receptors on various cells. This action alleviates the symptoms of allergic reactions, such

as itching and swelling.[5][7] The signaling cascade initiated by histamine binding to H1

receptors, which is subsequently blocked by Trimeprazine, is depicted below.
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Figure 1. Histamine H1 Receptor Signaling Pathway and its inhibition by Trimeprazine
Tartrate.

Dopamine Receptor Antagonism
Trimeprazine also acts as an antagonist at dopamine D2 receptors in the central nervous

system.[6] This activity contributes to its sedative and antiemetic effects.
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Figure 2. Dopamine D2 Receptor Signaling Pathway and its antagonism by Trimeprazine
Tartrate.

Experimental Protocols
Detailed, step-by-step experimental protocols are essential for the replication and validation of

scientific findings. Below are summaries of analytical methodologies and a general overview of

the synthesis of Trimeprazine.

Analytical Methods
A variety of analytical techniques are employed for the identification and quantification of

Trimeprazine Tartrate in pharmaceutical formulations and biological matrices.

High-Performance Liquid Chromatography (HPLC): A common method for the assay of

Trimeprazine Tartrate involves a liquid chromatograph equipped with a 254-nm detector

and a 3.9-mm × 30-cm column containing packing L1. The mobile phase typically consists of

a filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in methanol, water,

and acetic acid (65:34:1). The flow rate is approximately 1.5 mL per minute.[8]

Thin-Layer Chromatography (TLC): For identification purposes, a solution of Trimeprazine
Tartrate in methanol (e.g., 6 mg in 5 mL) can be applied to a TLC plate. A suitable solvent

system is a mixture of 0.15 mL of ammonium hydroxide and 100 mL of acetone. The spots

can be visualized by spraying with an iodoplatinic acid solution.[8]

Ultraviolet (UV) Spectroscopy: The dissolution of Trimeprazine Tartrate tablets can be

determined by UV absorption at the wavelength of maximum absorbance, which is

approximately 251 nm, in a medium of 0.01 N hydrochloric acid.

Synthesis of Trimeprazine
While a detailed, step-by-step experimental protocol for the synthesis of Trimeprazine Tartrate
is not readily available in the public domain, the general method involves the alkylation of

phenothiazine.

The synthesis proceeds via the reaction of phenothiazine with 1-dimethylamino-2-methyl-

propylchloride.[7] This reaction is a nucleophilic substitution where the nitrogen atom of the

phenothiazine ring attacks the electrophilic carbon of the alkyl chloride, displacing the chloride
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ion. The reaction is typically carried out in the presence of a base to deprotonate the

phenothiazine nitrogen, making it a more potent nucleophile. The final product, Trimeprazine, is

then reacted with tartaric acid to form the tartrate salt, which often improves the compound's

solubility and stability.
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Figure 3. General Synthesis Workflow for Trimeprazine Tartrate.

Conclusion
This technical guide provides a comprehensive overview of the core scientific and technical

information related to Trimeprazine Tartrate. The summarized data on its physicochemical

and pharmacokinetic properties, coupled with an understanding of its mechanism of action and

signaling pathways, offers a solid foundation for researchers and professionals in the field of

drug development. While a detailed synthesis protocol is not publicly available, the general

synthetic route provides valuable insight into its chemical origins. The analytical methods

described are crucial for quality control and further research into this established

pharmaceutical agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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